molecular formula C9H8Cl2N4O B12516609 [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol CAS No. 799789-50-7

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B12516609
CAS No.: 799789-50-7
M. Wt: 259.09 g/mol
InChI Key: WJPWMXDTFWSPDK-UHFFFAOYSA-N
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Description

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a dichloropyrimidine ring attached to a pyrazole ring, with a methanol group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol typically involves the following steps:

    Formation of the Dichloropyrimidine Ring: The starting material, 4,6-diaminopyrimidine, is dissolved in hydrochloric acid and cooled to -5°C.

    Formation of the Pyrazole Ring: The dichloropyrimidine intermediate is then reacted with a suitable pyrazole precursor under basic conditions to form the pyrazole ring.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: can be compared with similar compounds such as:

Uniqueness

The presence of both the dichloropyrimidine and pyrazole rings, along with the methanol group, makes This compound unique. This unique structure contributes to its diverse chemical reactivity and wide range of applications .

Properties

CAS No.

799789-50-7

Molecular Formula

C9H8Cl2N4O

Molecular Weight

259.09 g/mol

IUPAC Name

[1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C9H8Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-3,16H,4H2,1H3

InChI Key

WJPWMXDTFWSPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)CO

Origin of Product

United States

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